molecular formula C21H11F5N2O3S B2456506 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate CAS No. 851126-79-9

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate

Cat. No.: B2456506
CAS No.: 851126-79-9
M. Wt: 466.38
InChI Key: XPQICZRHQCYHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a perfluorophenyl thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the perfluorophenyl thio group: This step involves the nucleophilic substitution reaction where a perfluorophenyl thiol reacts with the pyrazole intermediate.

    Formation of the furan-2-carboxylate: This is typically done through esterification reactions involving furan-2-carboxylic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the perfluorophenyl thio group.

    Reduction: Reduction reactions can occur at the carbonyl group in the furan-2-carboxylate moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenyl thio group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole and furan rings may interact with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-((phenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate: Similar structure but lacks the perfluorophenyl group.

    3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the perfluorophenyl thio group in 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F5N2O3S/c1-10-18(32-19-16(25)14(23)13(22)15(24)17(19)26)20(31-21(29)12-8-5-9-30-12)28(27-10)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQICZRHQCYHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.